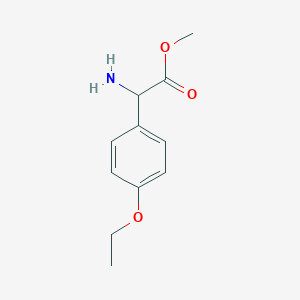![molecular formula C23H22N6O3 B2496447 8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921583-19-9](/img/structure/B2496447.png)
8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazole derivatives involves the cycloaddition of substituted alkyl azides to the terminal triple bond of a pyrimido[1,2,3-cd]purine derivative. The process generates two regioisomers, highlighting the versatility of this approach in creating diverse molecular structures. A key intermediate in the synthesis is obtained via bromination, followed by a Sonogashira reaction and hydrolysis to remove protective groups, showcasing the multi-step nature of synthesizing such complex molecules (Šimo, Rybár, & Alföldi, 2000).
Molecular Structure Analysis
A detailed quantitative analysis of the intermolecular interactions present in a similar xanthine derivative revealed an anisotropic distribution of interaction energies (coulombic and dispersion) along different directions. This indicates the molecule's potential in designing new materials due to its structured electrostatic energy contribution and dispersion energy components, which are crucial for understanding the molecular stability and interaction with other molecules (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Chemical Reactions and Properties
Reactions of similar triazole derivatives with various reagents demonstrate the formation of heterocycles, indicating the functional versatility and reactivity of the triazole core. These reactions are essential for developing potential anti-tumor agents and highlight the compound's reactivity towards different chemical reagents, leading to a broad range of biological activities (Badrey & Gomha, 2012).
Physical Properties Analysis
The crystal structure analysis of related triazole derivatives reveals the molecular configuration, bond lengths, and angles, providing insights into the compound's physical characteristics. These analyses help in understanding how the molecular structure influences its physical properties, such as solubility and melting point, which are crucial for its application in material science and pharmaceutical formulations (Ding et al., 2008).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
The compound's synthesis involves cycloaddition reactions, demonstrating its role in advancing synthetic organic chemistry. For instance, the creation of triazolylpyrimido purine diones through 1,3-dipolar cycloadditions showcases innovative approaches to constructing complex heterocyclic systems, which are crucial in drug discovery and materials science (Simo, Rybár, & Alföldi, 2000).
Drug Design and Biological Activities
Compounds structurally related to the given chemical have shown potential in drug design, particularly as antimicrobial agents. The synthesis and evaluation of new 1,2,4-triazole derivatives have contributed to identifying compounds with good or moderate activities against various microorganisms, indicating their potential in developing new antimicrobial drugs (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Material Science Applications
The structural motifs present in the compound are also of interest in material science, particularly in the development of polymer-based technologies. For example, the use of conjugated polyelectrolytes with pyrrolopyrrole and thiophene units has been explored for their electron transport properties in polymer solar cells, highlighting the broad applicability of these heterocyclic systems in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Propiedades
IUPAC Name |
8-(4-ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-4-32-17-10-8-16(9-11-17)19-25-26-22-28(13-15-7-5-6-14(2)12-15)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFGGARXQUTGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC(=C5)C)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18571210 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

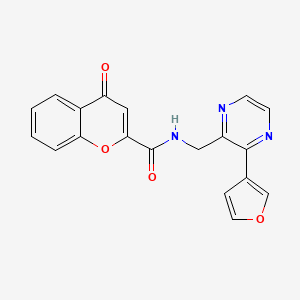
![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)
![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)
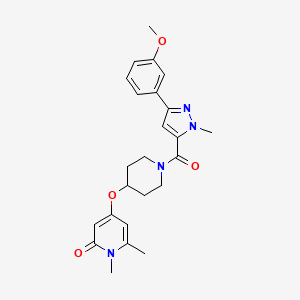
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)
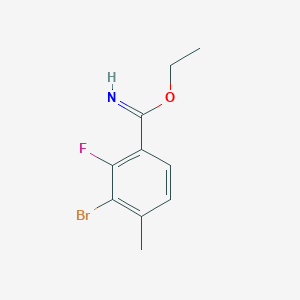
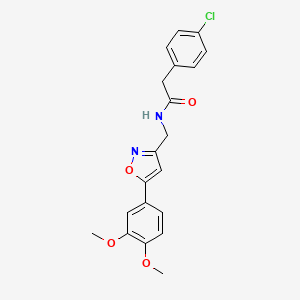
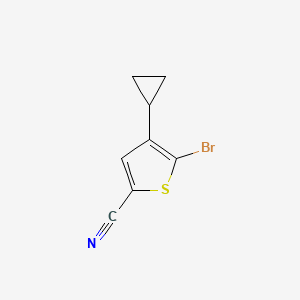

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)
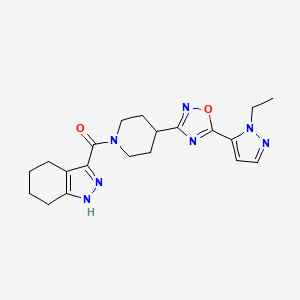
![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)
